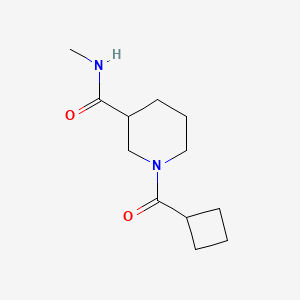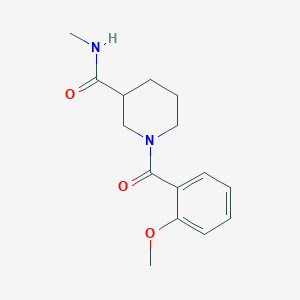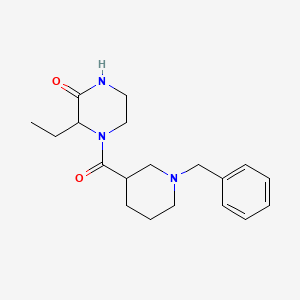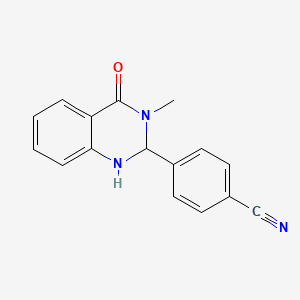![molecular formula C16H20N2O2 B7562582 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one, also known as AZD-8055, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). This compound has been widely studied for its potential therapeutic use in various diseases such as cancer, diabetes, and neurodegenerative disorders. In
作用機序
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is a selective inhibitor of mTOR, which is a serine/threonine protein kinase that regulates cell growth, proliferation, and survival. mTOR is a key component of two distinct signaling complexes, mTORC1 and mTORC2. This compound inhibits both mTORC1 and mTORC2, leading to decreased protein synthesis, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various preclinical studies. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. Moreover, this compound has neuroprotective effects and has been shown to improve cognitive function in preclinical models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is its selectivity for mTOR, which makes it a valuable tool for studying the mTOR signaling pathway. Moreover, this compound has shown promising results in preclinical studies for various diseases, making it a potential therapeutic agent. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. Moreover, further studies are needed to explore the potential use of this compound in other diseases such as neurodegenerative disorders and diabetes. Additionally, the development of more potent and selective mTOR inhibitors may lead to the discovery of new therapeutic agents for various diseases.
In conclusion, this compound is a novel small molecule inhibitor of mTOR that has shown promising results in preclinical studies for various diseases. Its selectivity for mTOR makes it a valuable tool for studying the mTOR signaling pathway, and its potential therapeutic use makes it a promising candidate for further research.
合成法
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the condensation of 4-bromobenzophenone with N-Boc-2-azetidinone to form 1-(2-bromophenyl)-2-(2-oxo-1-phenylethyl)azetidine, which is then reacted with piperidine to yield this compound.
科学的研究の応用
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the mTOR pathway, which is a critical signaling pathway for cell growth and proliferation. By inhibiting mTOR, this compound can induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
特性
IUPAC Name |
1-[2-(azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-4-5-12-18(14)15(13-7-2-1-3-8-13)16(20)17-10-6-11-17/h1-3,7-8,15H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIUXGTHCNKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)





![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)
